molecular formula C24H38O5 B1249078 Peroxyacarnoate A

Peroxyacarnoate A

Cat. No. B1249078
M. Wt: 406.6 g/mol
InChI Key: CBSYJKYAPRBDHQ-SDALGCQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peroxyacarnoate A is a natural product found in Acarnus with data available.

Scientific Research Applications

Bioremediation and Environmental Applications

Peroxyacarnoate A, as a type of peroxidase, is involved in the degradation of a wide range of aromatic substrates, including industrial dyes. This biocatalytic process can either precipitate or open the aromatic ring structure of dyes, facilitating the treatment of wastewaters containing synthetic dyes. Plant peroxidases, which are stable over a range of pH and temperatures, play a crucial role in these bioremediation processes. They can also mineralize recalcitrant dyes, especially in the presence of redox mediators, making them valuable eco-friendly catalysts for wastewater treatment (Kalsoom, Bhatti, & Asgher, 2015).

Analytical and Diagnostic Applications

The antioxidant activity of Peroxyacarnoate A and similar compounds is of significant interest in various fields, from food engineering to pharmacy. Various analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, have been developed to determine their antioxidant activity. These methods, which involve spectrophotometry, have been successfully applied in antioxidant analysis or determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

properties

Molecular Formula

C24H38O5

Molecular Weight

406.6 g/mol

IUPAC Name

methyl 2-[(3S,6R)-6-[(6E)-hexadeca-6,15-dien-4-ynyl]-6-methoxydioxan-3-yl]acetate

InChI

InChI=1S/C24H38O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(27-3)20-18-22(28-29-24)21-23(25)26-2/h4,12-13,22H,1,5-11,16-21H2,2-3H3/b13-12+/t22-,24+/m0/s1

InChI Key

CBSYJKYAPRBDHQ-SDALGCQOSA-N

Isomeric SMILES

COC(=O)C[C@@H]1CC[C@](OO1)(CCCC#C/C=C/CCCCCCCC=C)OC

Canonical SMILES

COC(=O)CC1CCC(OO1)(CCCC#CC=CCCCCCCCC=C)OC

synonyms

peroxyacarnoate A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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